molecular formula C15H17NO B13153646 3-[3-(4-Aminophenyl)propyl]phenol

3-[3-(4-Aminophenyl)propyl]phenol

Cat. No.: B13153646
M. Wt: 227.30 g/mol
InChI Key: ZTODRVFMMQGKQM-UHFFFAOYSA-N
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Description

3-[3-(4-Aminophenyl)propyl]phenol is an organic compound with the molecular formula C15H17NO It is characterized by a phenol group attached to a propyl chain, which is further connected to an aminophenyl group

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-[3-(4-aminophenyl)propyl]phenol

InChI

InChI=1S/C15H17NO/c16-14-9-7-12(8-10-14)3-1-4-13-5-2-6-15(17)11-13/h2,5-11,17H,1,3-4,16H2

InChI Key

ZTODRVFMMQGKQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCCC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Aminophenyl)propyl]phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a phenol reacts with a propyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to a nucleophilic substitution reaction with an aminophenyl group to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Aminophenyl)propyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(4-Aminophenyl)propyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[3-(4-Aminophenyl)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the aminophenyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar structure but lacks the propyl chain.

    3-Phenylpropylamine: Similar structure but lacks the phenol group.

    Phenol: Lacks both the propyl chain and the aminophenyl group.

Uniqueness

3-[3-(4-Aminophenyl)propyl]phenol is unique due to the presence of both the phenol and aminophenyl groups connected by a propyl chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Biological Activity

3-[3-(4-Aminophenyl)propyl]phenol, also known as C15H17NO, is a compound that has garnered interest due to its diverse biological activities. This article explores its antibacterial, antifungal, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic core with an amino-substituted propyl side chain. This structural configuration is significant for its biological interactions, particularly in binding to various biological targets.

Antibacterial Activity

Recent studies have indicated that phenolic compounds exhibit notable antibacterial properties. For instance, research has shown that certain phenolic derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antibacterial Activity of Phenolic Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (MRSA)0.5 mg/ml
2,4-Dihydroxybenzoic acidEscherichia coli0.25 mg/ml
Protocatechuic acidPseudomonas aeruginosa0.75 mg/ml

The MIC values indicate that this compound has comparable activity against MRSA, suggesting its potential as an alternative antimicrobial agent, especially against antibiotic-resistant strains .

Antifungal Activity

In addition to antibacterial effects, phenolic compounds have been studied for their antifungal properties. For example, certain derivatives have shown effectiveness against common fungal pathogens by disrupting cell wall synthesis and function.

Case Study: Antifungal Efficacy

A study explored the antifungal activity of various phenolic compounds against Candida albicans and Aspergillus niger. The results demonstrated that compounds with hydroxyl groups in ortho and para positions exhibited enhanced antifungal activity.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is crucial for managing conditions like arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Effects of Phenolic Compounds

CompoundInflammatory MarkerEffect
This compoundIL-6Decreased production by 40%
CurcuminTNF-αDecreased production by 50%
ResveratrolCOX-2Inhibition by 60%

Research indicates that the presence of hydroxyl groups enhances the anti-inflammatory activity of such compounds .

Potential Anticancer Activity

Emerging studies suggest that phenolic compounds may play a role in cancer prevention and therapy. The mechanisms include induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in tumor growth.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound binds effectively to key proteins involved in cancer progression, such as the nsp13 helicase of SARS-CoV-2, indicating its potential utility in therapeutic applications against viral-induced cancers .

Q & A

Q. What are the recommended synthetic routes for 3-[3-(4-Aminophenyl)propyl]phenol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with nitro-substituted precursors followed by reduction. For example:

Coupling Reaction : React 4-nitrophenylpropyl bromide with a phenol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the nitro-intermediate .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .

  • Critical Parameters :
  • Catalyst Selection : Pd-C yields >80% reduction efficiency but requires careful handling to avoid over-reduction .
  • Temperature : Maintain 25–40°C during reduction to prevent side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Reported yields range from 17–48% for analogous compounds, highlighting the need for optimization .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm for the phenol and aminophenyl groups) and aliphatic protons from the propyl chain (δ 1.8–2.6 ppm). Coupling constants (J = 8–10 Hz) confirm para-substitution on the benzene rings .
  • IR Spectroscopy : Look for O-H stretching (~3200 cm⁻¹, broad) and N-H bending (~1600 cm⁻¹) .
  • LCMS : ESI+ mode typically shows [M+H]+ peaks around m/z 270–300, depending on substituents .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound, and what are the limitations of these models?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). The aminophenyl group may form hydrogen bonds with active-site residues, while the phenol moiety participates in π-π stacking .
  • MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes. Note that force fields may inaccurately model hydrophobic interactions in the propyl chain .
  • Limitations : Computational models often overlook solvent effects and post-translational modifications in proteins. Experimental validation (e.g., SPR or ITC) is critical .

Q. How should researchers resolve contradictions in cytotoxicity data for this compound across different cell lines?

  • Methodological Answer :
  • Assay Design :

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ discrepancies.

Controls : Include positive controls (e.g., doxorubicin) and measure mitochondrial activity (MTT assay) vs. membrane integrity (LDH assay) .

  • Data Analysis :
  • Use ANOVA with post-hoc tests to compare variances. For example, low cytotoxicity in HEK293 but high toxicity in HepG2 may indicate tissue-specific metabolism .
  • Mechanistic Follow-Up : Perform RNA-seq to identify differentially expressed genes (e.g., CYP450 enzymes) that metabolize the compound .

Q. What strategies are recommended for improving the aqueous solubility of this compound without compromising bioactivity?

  • Methodological Answer :
  • Structural Modifications :

Salt Formation : React with HCl to form a water-soluble hydrochloride salt .

PEGylation : Attach polyethylene glycol (PEG) chains to the phenol oxygen via ester linkages .

  • Formulation : Use cyclodextrin-based inclusion complexes (e.g., β-cyclodextrin) to enhance solubility. Conduct phase-solubility studies to determine association constants .

Analytical and Stability Considerations

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be monitored?

  • Methodological Answer :
  • Storage : Store at –20°C in amber vials under argon to prevent oxidation of the amine group. Avoid exposure to light or humidity .
  • Degradation Monitoring :
  • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect degradation products. Look for peaks eluting earlier (hydrophilic byproducts) .
  • Mass Balance : Compare initial purity (≥95% by HPLC) with post-storage samples. Acceptable degradation is <5% over 6 months .

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